1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
Description
The compound 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a piperidinecarboxamide derivative featuring a benzoxadiazole sulfonyl group at position 1 and a cyclohexenylethyl substituent on the carboxamide nitrogen. Such structural motifs are common in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The benzoxadiazole moiety is known for its electron-deficient aromatic system, which can enhance binding to biological targets through π-π interactions, while the cyclohexenyl group may influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(21-12-9-15-5-2-1-3-6-15)16-10-13-24(14-11-16)29(26,27)18-8-4-7-17-19(18)23-28-22-17/h4-5,7-8,16H,1-3,6,9-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKVORZTMLBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate nitroaniline derivatives under acidic conditions.
Introduction of the Sulfonyl Group: Sulfonylation of the benzoxadiazole ring is carried out using sulfonyl chlorides in the presence of a base.
Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to form the carboxamide group.
Attachment of the Cyclohexenyl Ethyl Group: This step involves the alkylation of the piperidine nitrogen with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxadiazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring may interact with proteins or enzymes, leading to modulation of their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Sulfonyl Group Variations: The target compound’s 2,1,3-benzoxadiazole sulfonyl group is distinct from the benzodiazol-2-one sulfonyl groups in Compounds 32 and 25 . The 2-chlorobenzylsulfonyl group in introduces steric bulk and halogen-mediated hydrophobic interactions .
N-Substituent Impact :
- The cyclohexenylethyl group in the target compound shares similarities with JNJ-28312141’s cyclohexenylphenyl moiety, which enhances CSF-1R binding via conformational flexibility .
- Cyclohexyl (Compound 32) and cycloheptyl () substituents demonstrate the importance of cycloalkyl size in modulating lipophilicity and metabolic stability .
Biological Activity: JNJ-28312141 exemplifies how piperidinecarboxamide derivatives achieve potent kinase inhibition (IC₅₀ < 1 nM) when paired with optimized substituents . Compound 32’s bromo-benzodiazolone group correlates with nanomolar-level activity against 8-oxo-GTPase, suggesting halogenation enhances target engagement .
Pharmacokinetic and Toxicity Considerations
Biological Activity
The compound 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a novel synthetic molecule that incorporates a benzoxadiazole moiety, a sulfonamide group, and a piperidine structure. This combination suggests potential biological activities, particularly in the realms of antibacterial and enzyme inhibition. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following key features:
- Benzoxadiazole Core : Known for its diverse biological activities including antibacterial and anticancer properties.
- Piperidine Ring : Associated with various pharmacological effects such as analgesic and antipsychotic activities.
- Sulfonamide Group : Commonly linked to antibacterial effects.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the benzoxadiazole moiety exhibit significant antibacterial activity. For instance, derivatives of benzoxadiazole were tested against various bacterial strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The compound's structural components suggest similar potential.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of key enzymes due to its structural features. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease .
- Urease Inhibition : The sulfonamide functionality is known for its urease inhibitory properties, which could be beneficial in treating urease-related infections .
Synthesis and Evaluation
A series of compounds were synthesized incorporating the 1,3,4-oxadiazole and piperidine moieties. These were evaluated for their biological activities using standard assays:
- Antibacterial Assays : The synthesized compounds displayed varying degrees of antibacterial activity with IC50 values indicating their effectiveness against specific bacterial strains.
| Compound ID | Bacterial Strain | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7l | Salmonella typhi | 2.14 | Strong |
| 7m | Bacillus subtilis | 0.63 | Very Strong |
| 7n | Escherichia coli | 2.17 | Moderate |
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos indicated that some derivatives possess low toxicity profiles, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
